tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is characterized by the presence of a tert-butyl group, a formyl group, and an azetidine ring, making it a unique and versatile molecule in various scientific applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with commercially available starting materials such as tert-butyl azetidine-1-carboxylate and 5-formyl-1,3-thiazole.
Reaction Conditions: The reaction involves the formation of a thiazole ring through a cyclization process, followed by the introduction of the tert-butyl group and the formyl group. The reaction conditions may include the use of strong bases or acids, and the reaction is often carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods:
Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.
Purification: Purification techniques such as recrystallization, distillation, or chromatography are employed to obtain the final product in high purity.
Types of Reactions:
Oxidation: The formyl group in the compound can undergo oxidation to form carboxylic acids.
Reduction: The thiazole ring can be reduced to form thiazolidines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reagents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines and alcohols are used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Thiazolidines.
Substitution Products: Various substituted azetidines.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases. Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action may vary depending on the biological system and the specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt essential metabolic pathways.
Comparison with Similar Compounds
Tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate: This compound is structurally similar but contains a bromo group instead of a formyl group.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a pyrazole ring instead of a thiazole ring.
Uniqueness: Tert-butyl 3-(5-formyl-1,3-thiazol-2-yl)azetidine-1-carboxylate is unique due to its combination of the tert-butyl group, formyl group, and azetidine ring, which provides distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
2167774-98-1 |
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Molecular Formula |
C12H16N2O3S |
Molecular Weight |
268.3 |
Purity |
95 |
Origin of Product |
United States |
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